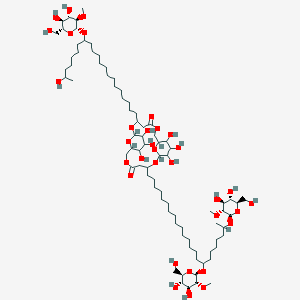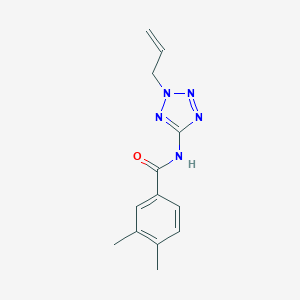
1-Aombc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Aombc, also known as 1-(4-Amino-3-methyl-phenyl)-2-oxo-pyrrolidine-3-carboxylic acid, is a synthetic compound that has gained significant attention in the scientific research community. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in glucose homeostasis, and their degradation by DPP-4 results in impaired insulin secretion and glucose intolerance. Therefore, 1-Aombc has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes.
作用机制
1-AombcAombc exerts its pharmacological effects by inhibiting the enzymatic activity of DPP-4. DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 results in increased levels of these hormones, which in turn leads to improved insulin secretion and glucose tolerance.
生化和生理效应
1-AombcAombc has been shown to have several biochemical and physiological effects. It increases insulin secretion and improves glucose tolerance by inhibiting DPP-4 and increasing the levels of incretin hormones. Additionally, it has been found to have beneficial effects on lipid metabolism, reducing plasma triglyceride and cholesterol levels. Furthermore, it has been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 1-AombcAombc in lab experiments is its potency and specificity for DPP-4 inhibition. Additionally, it has been extensively studied and characterized, making it a reliable tool compound for the study of incretin biology. However, one limitation is that its effects may be species-dependent, and therefore, caution should be exercised when extrapolating results from animal studies to humans.
未来方向
There are several future directions for research on 1-AombcAombc. One area of interest is the development of more potent and selective DPP-4 inhibitors. Additionally, there is a need for further studies to elucidate the long-term safety and efficacy of 1-AombcAombc in humans. Furthermore, there is a growing interest in the use of combination therapies for the treatment of type 2 diabetes, and 1-AombcAombc may have potential as a component of such therapies. Finally, there is a need for further studies to understand the mechanisms underlying the beneficial effects of 1-AombcAombc on lipid metabolism and inflammation.
合成方法
The synthesis of 1-AombcAombc involves a multistep process, starting from commercially available starting materials. The first step involves the synthesis of 4-Amino-3-methylphenylacetic acid, which is then converted to the corresponding amide using oxalyl chloride and dimethylformamide. The amide is then cyclized to form the pyrrolidine ring using trifluoroacetic acid, followed by oxidation using potassium permanganate to obtain the final product.
科学研究应用
1-AombcAombc has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to improve glucose tolerance and increase insulin secretion in animal models of diabetes. Additionally, it has been found to have beneficial effects on lipid metabolism, reducing plasma triglyceride and cholesterol levels. Furthermore, 1-AombcAombc has been studied for its potential use as a tool compound in the study of incretin biology and the role of DPP-4 in glucose homeostasis.
属性
CAS 编号 |
141979-80-8 |
|---|---|
产品名称 |
1-Aombc |
分子式 |
C20H25ClN2O2 |
分子量 |
360.9 g/mol |
IUPAC 名称 |
(1R,9S)-3-(1-azabicyclo[2.2.2]octan-3-yl)-4-chloro-8-oxatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-6-carboxamide |
InChI |
InChI=1S/C20H25ClN2O2/c21-16-9-14(20(22)24)19-17(12-2-1-3-13(8-12)25-19)18(16)15-10-23-6-4-11(15)5-7-23/h9,11-13,15H,1-8,10H2,(H2,22,24)/t12-,13+,15?/m1/s1 |
InChI 键 |
YPNHVPTXMYZJQO-NEJHNUGDSA-N |
手性 SMILES |
C1C[C@@H]2C[C@H](C1)OC3=C2C(=C(C=C3C(=O)N)Cl)C4CN5CCC4CC5 |
SMILES |
C1CC2CC(C1)OC3=C2C(=C(C=C3C(=O)N)Cl)C4CN5CCC4CC5 |
规范 SMILES |
C1CC2CC(C1)OC3=C2C(=C(C=C3C(=O)N)Cl)C4CN5CCC4CC5 |
同义词 |
1-AOMBC N-(1-azabicyclo(2.2.2)octan-3-yl)-8-chloro-2,6-methano-3,4,5,6-tetrahydro-2H-1-benzoxocin-10-carboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



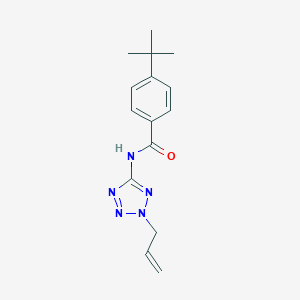
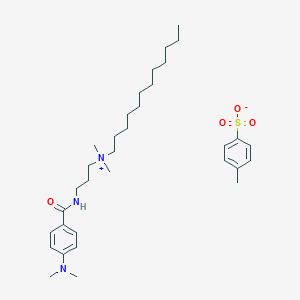
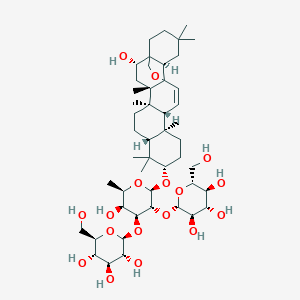
![[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B235076.png)
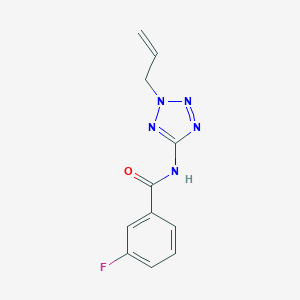
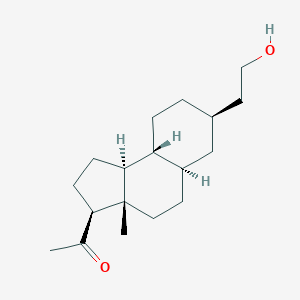
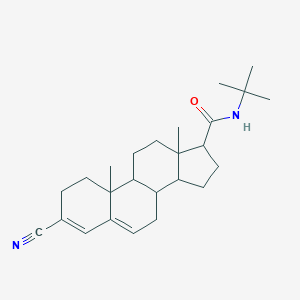


![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)

